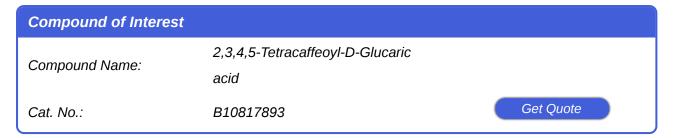


# 2,3,4,5-Tetracaffeoyl-D-Glucaric Acid: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2,3,4,5-Tetracaffeoyl-D-Glucaric acid** is a polyphenolic compound that has garnered interest for its potential therapeutic properties, primarily stemming from its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive review of the current knowledge on this compound, including its chemical properties, natural sources, and biological activities. Due to the limited availability of data specifically for **2,3,4,5-Tetracaffeoyl-D-Glucaric acid**, this review incorporates data from closely related caffeic acid derivatives to infer potential mechanisms of action and biological effects. This guide also details generalized experimental protocols for its extraction, purification, and biological evaluation, and visualizes its putative signaling pathways.

# **Chemical and Physical Properties**

**2,3,4,5-Tetracaffeoyl-D-Glucaric acid** is an ester of D-glucaric acid and four molecules of caffeic acid. Its chemical structure confers significant antioxidant potential due to the presence of multiple catechol moieties from the caffeic acid units.



Property	Value	Source
Molecular Formula	C42H34O20	INVALID-LINK
Molecular Weight	858.7 g/mol	INVALID-LINK
IUPAC Name	2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid	INVALID-LINK
Synonyms	CHEMBL4457983, ACon1_001657, BDBM50528361	INVALID-LINK
Physical Description	Powder	INVALID-LINK
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	INVALID-LINK,INVALID- LINK
Storage	Store at 4°C, sealed and away from moisture. In solvent, store at -20°C for up to one month or -80°C for up to six months.	INVALID-LINK

# **Natural Sources and Isolation**

**2,3,4,5-Tetracaffeoyl-D-Glucaric acid** has been identified in a few plant species, suggesting its potential as a valuable natural product for therapeutic applications.

#### **Known Natural Sources:**

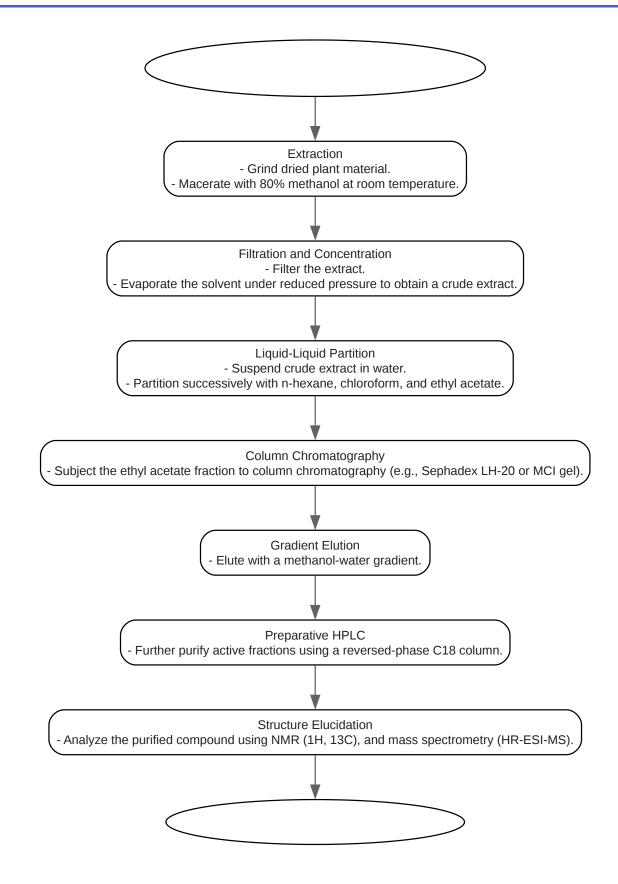
- Galinsoga parviflora: The aerial parts of this plant have been found to contain 2,3,4,5-tetracaffeoylglucaric acid[1].
- Gnaphalium genus: This compound is a caffeoyl-D-glucaric acid derivative isolated from plants of the Gnaphalium genus[2][3].
- Inula japonica: The herbs of this plant are also a source of **2,3,4,5-Tetracaffeoyl-D-Glucaric** acid[4].



# **Generalized Extraction and Purification Protocol**

While a specific, detailed protocol for **2,3,4,5-Tetracaffeoyl-D-Glucaric acid** is not readily available, a general method can be adapted from protocols used for similar polyphenolic compounds.





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Caption: Generalized workflow for the extraction and purification of **2,3,4,5-Tetracaffeoyl-D-Glucaric acid**.

# **Biological Activities and Mechanism of Action**

Direct studies on the biological activities of **2,3,4,5-Tetracaffeoyl-D-Glucaric acid** are limited. However, it is known to be an inhibitor of reactive oxygen species (ROS) production in stimulated neutrophils[4]. The biological activities of its constituent, caffeic acid, and related derivatives are well-documented and provide a strong basis for inferring the potential therapeutic effects of the title compound.

## **Antioxidant Activity**

The multiple catechol groups in **2,3,4,5-Tetracaffeoyl-D-Glucaric acid** suggest potent antioxidant activity through free radical scavenging.

Inferred Quantitative Antioxidant Activity Data (from related compounds):

Assay	Compound	IC <sub>50</sub> (μg/mL)	Source
DPPH Radical Scavenging	Caffeic Acid	~5	[5]
ABTS Radical Scavenging	Caffeic Acid	1.59 ± 0.06	[6]

# **Anti-inflammatory Activity**

Caffeic acid and its derivatives are known to possess significant anti-inflammatory properties, primarily through the modulation of the NF-kB and MAPK signaling pathways.

Inferred Quantitative Anti-inflammatory Activity Data (from related compounds):



Cell Line	Assay	Compound	IC50 (μM)	Source
RAW 264.7	NO Production Inhibition	Fisetin (a flavonol with similar hydroxyl groups)	~10	[3]
RAW 264.7	TNF- $\alpha$ Inhibition	Fisetin	~15	[3]
RAW 264.7	IL-6 Inhibition	Fisetin	~20	[3]

# **Anti-cancer Activity**

The glucaric acid moiety and its derivatives have been investigated for their potential in cancer prevention and therapy, partly through the inhibition of  $\beta$ -glucuronidase, an enzyme implicated in the release of carcinogens in the body[7]. Caffeic acid derivatives have also demonstrated cytotoxicity against various cancer cell lines.

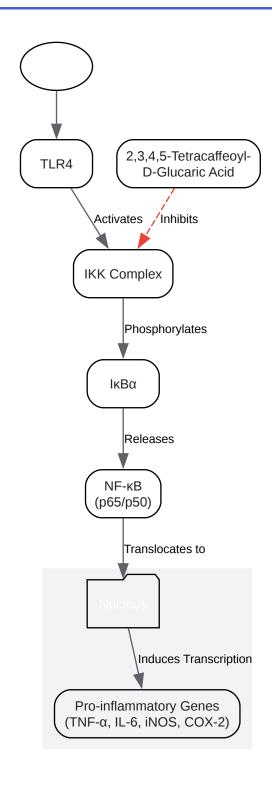
Inferred Quantitative Cytotoxicity Data (from related compounds):

Cell Line	Compound	IC <sub>50</sub> (μΜ)	Source
AsPC-1 (Pancreatic Cancer)	Caffeic acid derivative (5)	~20	[8]
BxPC-3 (Pancreatic Cancer)	Caffeic acid derivative (5)	~25	[8]
MCF-7 (Breast Cancer)	Caffeic acid phenethyl ester (CAPE)	~17.6	[9]

## **Putative Signaling Pathways**

Based on studies of related compounds, **2,3,4,5-Tetracaffeoyl-D-Glucaric acid** likely exerts its anti-inflammatory effects by inhibiting key inflammatory signaling cascades.

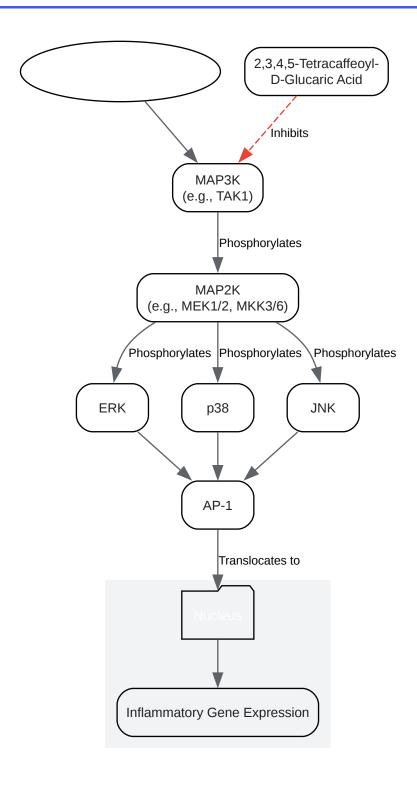




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Caption: Inferred inhibition of the NF-kB signaling pathway.





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Caption: Inferred modulation of the MAPK signaling pathway.

# **Pharmacokinetics**



There is no direct pharmacokinetic data available for **2,3,4,5-Tetracaffeoyl-D-Glucaric acid**. However, studies on related caffeoylquinic acids suggest that these larger molecules are likely hydrolyzed by esterases in the gut and/or metabolized by the gut microbiota into smaller, more readily absorbable compounds like caffeic acid and its derivatives.

Inferred Pharmacokinetic Parameters (from Caffeic Acid, a likely metabolite):

Parameter	Value	Species	Source
Tmax	~1 hour	Human	_
Metabolism	Undergoes sulfation and glucuronidation	Human	
Excretion	Primarily in urine as metabolites	Human	-

# **Experimental Protocols Antioxidant Activity Assays**

- Prepare a stock solution of **2,3,4,5-Tetracaffeoyl-D-Glucaric acid** in methanol or DMSO.
- Prepare a series of dilutions of the stock solution.
- In a 96-well plate, add 100  $\mu$ L of each dilution to 100  $\mu$ L of a 0.2 mM DPPH solution in methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of scavenging activity and determine the IC<sub>50</sub> value.
- Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
- Dilute the ABTS radical solution with ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.



- Add 10 μL of the sample at various concentrations to 1 mL of the diluted ABTS solution.
- After 6 minutes, measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC<sub>50</sub> value.

## **Anti-inflammatory Activity Assay**

- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid for 1 hour.
- Stimulate the cells with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
- Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
- Determine the cell viability using an MTT assay to rule out cytotoxicity.
- Calculate the percentage of NO inhibition and the IC<sub>50</sub> value.

#### **Conclusion and Future Directions**

**2,3,4,5-Tetracaffeoyl-D-Glucaric acid** is a promising natural compound with significant potential for therapeutic applications, largely inferred from its chemical structure and the known activities of its constituent moieties. Its presumed antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and MAPK signaling pathways, warrant further investigation.

Future research should focus on:

- Isolation and large-scale synthesis: Developing efficient methods for obtaining pure 2,3,4,5-Tetracaffeoyl-D-Glucaric acid.
- In vitro and in vivo studies: Conducting comprehensive studies to determine its specific IC₅₀
  values for various biological targets, its efficacy in animal models of disease, and its detailed
  pharmacokinetic and toxicological profiles.



 Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

A deeper understanding of **2,3,4,5-Tetracaffeoyl-D-Glucaric acid** will be crucial for its potential development as a novel therapeutic agent for a range of oxidative stress and inflammation-related diseases.

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